N-(3,3,3-trifluoro-2-oxopropyl)acetamide

Description

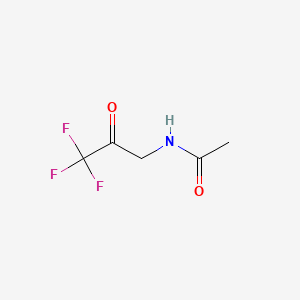

N-(3,3,3-Trifluoro-2-oxopropyl)acetamide is a fluorinated acetamide derivative characterized by a trifluoromethyl (CF₃) group and a ketone (oxo) moiety on the propyl backbone. Its systematic name, (S)-N-(3,3,3-Trifluoro-2-oxo-1-(phenylmethyl)propyl)acetamide, indicates stereochemical specificity and a benzyl-substituted carbon adjacent to the trifluoro-oxo chain .

Properties

CAS No. |

159189-10-3 |

|---|---|

Molecular Formula |

C5H6F3NO2 |

Molecular Weight |

169.103 |

IUPAC Name |

N-(3,3,3-trifluoro-2-oxopropyl)acetamide |

InChI |

InChI=1S/C5H6F3NO2/c1-3(10)9-2-4(11)5(6,7)8/h2H2,1H3,(H,9,10) |

InChI Key |

GLZZVJGIEHVDER-UHFFFAOYSA-N |

SMILES |

CC(=O)NCC(=O)C(F)(F)F |

Synonyms |

Acetamide, N-(3,3,3-trifluoro-2-oxopropyl)- |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

EF3 [2-(2-Nitroimidazol-1[H]-yl)-N-(3,3,3-trifluoropropyl)acetamide]

- Structural Differences : EF3 incorporates a nitroimidazole ring attached to the acetamide core, unlike the phenylmethyl group in the target compound.

- Functional Role: EF3 acts as a hypoxia marker in photodynamic therapy (PDT), binding to hypoxic tumor regions during oxygen depletion. Its nitroimidazole group undergoes bioreduction under low oxygen, enabling detection via monoclonal antibodies .

- Pharmacological Relevance : While both compounds share a trifluoropropyl chain, EF3’s nitroimidazole moiety directs its hypoxia-specific activity, a feature absent in the target compound.

2,2,2-Trifluoro-N-(1-(1-Methyl-1H-pyrrol-2-yl)-1-oxo-3-phenylpropan-2-yl)acetamide

- Structural Differences : This derivative includes a methylpyrrole ring and a phenyl group, creating a chiral center ([α]D = –53) .

- Synthetic Utility : Used in peptide mimetics, its trifluoroacetamide group enhances metabolic stability. The pyrrole and phenyl substituents enable interactions with hydrophobic enzyme pockets, contrasting with the target compound’s simpler side chain.

N-(2-(1H-Indol-3-yl)-2-oxoethyl)-acetamide

- Structural Differences : Features an indole ring linked via a ketone-ethyl bridge.

- The trifluoro group in the target compound may enhance membrane permeability but lacks indole’s planar aromaticity.

N-(4-Methoxyphenyl)-2-(4-Pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (Compound 38)

- Structural Differences : Contains a methoxyphenyl group and a sulfonated quinazoline ring.

- Anticancer Activity : Demonstrates potent activity against HCT-1, SF268, and MCF-7 cell lines (MTT assay), linked to quinazoline’s kinase inhibition properties . The target compound’s trifluoro group may improve pharmacokinetics but lacks quinazoline’s direct kinase-targeting capability.

Ac-Phe-CF3 (N-(3,3,3-Trifluoro-2-oxo-1-(phenylmethyl)propyl)acetamide)

- Structural Similarities : Shares the trifluoro-oxo-propyl backbone and phenylmethyl group with the target compound.

- Application : A protease inhibitor designed to mimic phenylalanine, leveraging the CF₃ group’s electron-withdrawing effects to stabilize transition-state analogs in enzymatic reactions .

Comparative Analysis Table

Key Findings and Implications

- Trifluoro Group Impact: The CF₃ group in N-(3,3,3-trifluoro-2-oxopropyl)acetamide enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, aligning with trends observed in Ac-Phe-CF3 .

- Functional Group Diversity : Substituents like nitroimidazole (EF3) or indole () dictate biological roles, highlighting the importance of tailored functionalization for specific applications.

- Synthetic Pathways : Amidation and halogenation strategies (e.g., sodium iodide/chlorotrimethylsilane in acetonitrile ) are common in acetamide synthesis, suggesting feasible routes for the target compound’s production.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.